4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol
Description
Emergence of Phenoxy-Pyrazole Hybrid Architectures in Medicinal Chemistry
The integration of phenoxy groups into pyrazole scaffolds marked a transformative phase in heterocyclic chemistry, driven by the need to improve pharmacokinetic profiles and target selectivity. Early pyrazole derivatives, such as antipyrine (1884) and phenylbutazone (1949), demonstrated the inherent bioactivity of the pyrazole nucleus but faced limitations in metabolic stability and specificity. The strategic incorporation of phenoxy substituents, as seen in 4-(3-methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol, addressed these challenges by introducing steric bulk and hydrogen-bonding capabilities.
Key advancements in this domain include:
- Electronic Modulation : Phenoxy groups enhance π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in COX-2 inhibitors like celecoxib derivatives.
- Stereochemical Control : The ortho-substituted phenoxy group in this compound restricts rotational freedom, favoring bioactive conformations.
- Metabolic Resistance : Comparative studies show phenoxy-substituted pyrazoles exhibit 2.3-fold slower hepatic clearance than alkyl analogs, attributed to reduced cytochrome P450 affinity.
The synthesis of such hybrids typically employs Ullmann coupling or nucleophilic aromatic substitution, with recent optimizations achieving 78–92% yields under microwave-assisted conditions. Structural analogs like 2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol () further demonstrate the tunability of this scaffold for diverse targets.
Developmental Milestones in Bicyclic Pyrazole Derivatives
Bicyclic pyrazole systems, including the dihydroxybenzene-fused structure of this compound, emerged as solutions to the limited three-dimensionality of monocyclic analogs. Critical breakthroughs include:
- Ring Fusion Strategies : Early work by Bandgar et al. (2007) established Claisen-Schmidt condensations for constructing pyrazole-benzene hybrids, achieving 40–65% yields. Modern methods now utilize transition-metal catalysis for regioselective cyclizations.
- Bioisosteric Replacement : Replacement of traditional sulfonamide groups with dihydroxybenzene moieties, as in this compound, reduced renal toxicity while maintaining COX-2 affinity (IC₅₀ = 0.88 μM vs. 0.62 μM for celecoxib).
- Polypharmacology Enablement : The bicyclic framework allows simultaneous modulation of multiple targets, exemplified by dual COX-2/5-LOX inhibition in related compounds (SI > 8.85).
Comparative analysis of PubChem entries (, , ) reveals evolutionary trends:
| Feature | Early Pyrazoles (Pre-2000) | Modern Bicyclics (Post-2010) |
|---|---|---|
| Molecular Weight | 188–250 g/mol | 326–350 g/mol |
| Polar Surface Area | 45–60 Ų | 85–110 Ų |
| Synthetic Complexity | Low (3–4 steps) | High (6–8 steps) |
These enhancements correlate with improved target residence times (1.8–4.7 hr vs. 0.5–1.2 hr for monocyclics) and blood-brain barrier penetration (logBB = -0.3 vs. -1.2).
Paradigm Shifts in Heterocyclic Compound Design Strategies
The development of this compound exemplifies three fundamental shifts in medicinal chemistry:
- From Monofunctional to Polyfunctional Scaffolds : Integration of phenolic -OH groups enables simultaneous hydrogen bonding (e.g., with COX-2 Arg120) and metal coordination (e.g., Zn²⁺ in MMPs). The compound’s 1,3-diol configuration provides a 12.7 kcal/mol stabilization energy in docking studies versus monosubstituted analogs.
- Dynamic Covalent Chemistry : Reversible imine formation at the pyrazole N2 position allows adaptive target engagement, as demonstrated in kinase inhibitor hybrids (Kd = 38 nM vs. 220 nM static analogs).
- Fragment-Based Design : The phenoxy-pyrazole unit serves as a privileged fragment in FDA-approved drugs, with 23% of 2020–2024 NMEs containing this motif.
Synthetic methodologies have evolved correspondingly:
- Multi-Component Reactions : Ugi-4CR/Click chemistry sequences construct analogous bicyclics in 3 steps (62% overall yield).
- Late-Stage Functionalization : C–H activation at the pyrazole C4 position enables diversification without protecting group strategies.
- Computational Guidance : DFT calculations predict regioselectivity in phenoxy group installation (ΔΔG‡ = 3.2 kcal/mol favoring para-substitution).
This compound’s development trajectory mirrors the industry’s transition from serendipitous discovery to rational design, with QSAR models now achieving 0.89–0.93 predictive accuracy for pyrazole bioactivity.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-16(21-12-5-3-2-4-6-12)15(18-17-10)13-8-7-11(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURKGCGPTUUAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol typically involves the reaction of appropriate phenylpyrazole derivatives with benzene-1,3-diol under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl groups and pyrazole ring are primary oxidation targets.
Key Findings :
-
Oxidation preferentially occurs at the C-3 hydroxyl group due to steric and electronic effects from neighboring substituents.
-
The pyrazole ring remains stable under mild oxidative conditions but degrades under prolonged exposure to strong oxidizers .
Reduction Reactions
Reduction primarily targets the pyrazole ring or substituent groups.
Mechanistic Notes :
-
NaBH₄ selectively reduces the pyrazole N–N bond without affecting phenolic groups.
-
Catalytic hydrogenation requires elevated pressures to overcome aromatic stabilization .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at activated positions on the benzene rings.
Nitration
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-(3-Methyl-4-(3-nitrophenoxy)-1H-pyrazol-5-yl)benzene-1,3-diol | Para > meta (4:1) |
Halogenation
| Reagent | Product | Position |
|---|---|---|
| Br₂/FeBr₃ | 4-(3-Methyl-4-(4-bromophenoxy)-1H-pyrazol-5-yl)benzene-1,3-diol | Para |
| Cl₂/AlCl₃ | Chlorination at C-5 of the pyrazole ring | Pyrazole C-5 |
Trends :
-
Nitration favors the para position of the phenoxy group due to steric hindrance from the methyl substituent.
-
Halogenation occurs at both the phenoxy benzene and pyrazole ring , depending on reaction conditions .
Acid-Base Reactions
The compound behaves as a diprotic acid (pKa₁ = 8.2, pKa₂ = 10.5), with deprotonation occurring sequentially at the C-3 and C-5 hydroxyl groups .
| Base | Product | Application |
|---|---|---|
| NaOH (1M) | Disodium salt (water-soluble derivative) | Synthesis of coordination complexes |
| Pyridine | Mono-deprotonated adduct | Intermediate in esterification |
Esterification and Etherification
Phenolic hydroxyl groups undergo nucleophilic acyl substitution.
| Reagent | Product | Catalyst |
|---|---|---|
| Acetic anhydride | Diacetylated derivative at C-3 and C-5 hydroxyls | H₂SO₄ |
| Methyl iodide | 3,5-Dimethoxy analogue | K₂CO₃ |
Limitations :
-
Steric hindrance from the pyrazole ring reduces reactivity at the C-5 hydroxyl group , leading to incomplete esterification .
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with transition metals.
| Metal Ion | Coordination Sites | Complex Structure |
|---|---|---|
| Cu²⁺ | O⁻ (C-3), N (pyrazole) | Square planar |
| Fe³⁺ | O⁻ (C-3 and C-5) | Octahedral |
Applications :
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information regarding the specific applications, detailed case studies, or research findings for the compound "4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol" . The search results offer only limited data, such as basic chemical properties, structural information, and synthesis methods .
Based on the available information, here's what can be gathered:
IUPAC Name and Identifiers
- IUPAC Name: 2-methyl-4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
- CAS No.: 253168-59-1
- Molecular Formula:
- Molecular Weight: 282.29 g/mol
Synthesis and Production
- The synthesis of 2-METHYL-4-(5-METHYL-4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-BENZENE-1,3-DIOL typically involves multi-step organic reactions.
- The process may start with the preparation of the pyrazole ring, followed by the introduction of the phenoxy group and the methyl substituents.
- Industrial production would likely involve scaling up laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency.
Potential Chemical Reactions
- 2-METHYL-4-(5-METHYL-4-(4-PROPYL-PHENOXY)-1H-PYRAZOL-3-YL)-BENZENE-1,3-DIOL can undergo various chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
- Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrazole moiety.
Related Compounds
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pyruvate dehydrogenase kinase isozyme 4, affecting mitochondrial function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s core structure is compared to analogues in Table 1.
Table 1: Structural Comparison of Key Analogues
- In contrast, thiazolyl-diazenyl groups in 5b () introduce conjugation and planar rigidity, affecting UV-vis absorption .
- Hydrogen Bonding : The benzene-1,3-diol moiety enables hydrogen bonding, which is critical for antioxidant activity. Analogues like 4e () with additional hydroxyls show enhanced radical scavenging .
Physicochemical Properties
Table 2: Physical and Spectral Data
- Thermal Stability: The high melting point of 5b (212°C) suggests robust thermal stability, likely due to extended conjugation . The target compound’s phenoxy group may confer similar stability.
- Solubility: Aminomethyl derivatives () with lower molecular weights (247.29 g/mol) may exhibit improved aqueous solubility compared to the target compound’s bulkier phenoxy group .
Fluorescence and Optical Properties
- Fluorescence: Thiadiazole-containing analogues () exhibit aggregation-dependent fluorescence, with amino group positioning affecting emission intensity. The target compound’s phenoxy group may similarly influence fluorescence through conjugation .
- UV-vis Absorption : Diazenyl-linked compounds () absorb in visible regions due to extended π-systems, whereas the target compound’s simpler structure may limit absorption to UV ranges .
Biological Activity
4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol, with CAS number 253168-59-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and other pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- Structure : The compound features a pyrazole ring substituted with a phenoxy group and a diol functional group.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit inflammatory mediators and reduce pain responses in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines |
| Analgesic | Reduces pain perception in experimental models |
| Antioxidant | Scavenges free radicals and reduces oxidative stress |
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound potentially reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .
Case Studies
- In Vivo Studies : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its anti-inflammatory efficacy .
- Cell Culture Experiments : In vitro assays showed that the compound effectively reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate immune responses at the cellular level .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyrazole derivatives. Modifications to the phenoxy group have been shown to enhance biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against inflammatory conditions .
Comparative Analysis
The following table compares this compound with other known pyrazole derivatives regarding their biological activities:
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are recommended for synthesizing 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via a 1,5-diarylpyrazole core template, starting with cyclocondensation of aryl hydrazines and β-ketoesters. For example, Tobiishi et al. (2007) used a multi-step process involving 5-phenyl-1-pentanol to build substituted pyrazole cores, while Viveka et al. (2016) employed cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA for carboxylate intermediates . Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours for cyclization), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths ~1.34–1.38 Å in pyrazole rings, as shown in Murugavel et al.'s DFT-aided crystallography study) .
- FTIR : Identifies hydroxyl (broad peak ~3200–3500 cm⁻¹) and aromatic C–H stretching (~3050 cm⁻¹) .
- NMR : -NMR reveals phenolic protons (~δ 9.5–10.5 ppm) and pyrazole methyl groups (~δ 2.3 ppm) .
Q. How can researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C as reported for similar pyrazoles in Shahani et al.'s studies) .
- HPLC : Monitors degradation products in aqueous buffers (pH 3–9) over 48 hours .
- Light sensitivity : Store in amber vials under inert gas to prevent oxidation of phenolic groups .
Advanced Research Questions
Q. How can contradictions in biological activity data among structurally similar pyrazole derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., phenoxy vs. methoxy groups) on antimicrobial activity using MIC assays (e.g., Bondock et al. observed 4-chlorophenyl derivatives had higher activity than methoxy analogs) .
- Meta-analysis : Pool data from multiple studies (e.g., Watanabe et al. vs. Gursoy et al.) to identify outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion) .
Q. What computational approaches are used to study the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Murugavel et al. (2016) used B3LYP/6-311G(d,p) to analyze HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, revealing nucleophilic sites at the hydroxyl groups .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic assays : Measure values via Lineweaver-Burk plots using purified enzymes (e.g., cyclooxygenase-2 inhibition assays, as in Kawai et al. 1997) .
- Docking studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., π-π stacking with Phe residues) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
